

Application Note: The Role of Adipimide-Based Copolyamides in Polyamide Crystallization Kinetics

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Compound of Interest

Compound Name: Adipimide

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Introduction

Polyamides (PAs), commonly known as nylons, are a critical class of high-performance engineering thermoplastics valued for their exceptional mechanical properties, chemical resistance, and durability. The performance of semi-crystalline polyamides is intrinsically linked to their crystalline structure and the kinetics of their crystallization process. Controlling these factors is paramount in tailoring the material's properties for specific applications, from automotive components to advanced drug delivery systems.

The incorporation of comonomers to create copolyamides is a strategic approach to modify the crystallization behavior and, consequently, the final properties of the material. This application note explores the role of a specific comonomer segment, bis(2-aminoethyl) adipamide/adipic acid (BAEA/AA), in studying the crystallization kinetics of Polyamide 6 (PA6). The introduction of this "**adipimide**"-related segment disrupts the regularity of the PA6 polymer chains, leading to significant changes in crystal structure, crystallization rate, and overall crystallinity. Understanding these effects is crucial for developing novel polyamide materials with tailored performance characteristics.

This document provides detailed protocols for characterizing the crystallization kinetics of such copolyamides using Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction

(WAXD), and presents a summary of the key quantitative findings from a seminal study in this area.

Materials and Methods

Materials

- Polyamide 6 (PA6): The base polymer for the copolyamides.
- Bis(2-aminoethyl) adipamide/adipic acid (BAEA/AA) segment: The comonomer unit incorporated into the PA6 backbone at varying molar ratios (e.g., 5 mol%, 10 mol%, 15 mol%). This segment is synthesized from dimethyl adipate and ethylenediamine.^[1]
- ϵ -caprolactam: The monomer for the synthesis of PA6.^[1]
- Adipic acid: A reactant in the formation of the BAEA/AA salt.^[1]

Experimental Protocols

1. Synthesis of PA6-BAEA/AA Copolyamides

A series of PA6 copolyamides with varying BAEA/AA content are synthesized via melt polymerization. The BAEA/AA salt is prepared from bis(2-aminoethyl) adipamide (BAEA) and adipic acid. The desired molar ratios of the BAEA/AA salt and ϵ -caprolactam are introduced into a reactor and polymerized under controlled temperature and pressure to yield the final copolyamides.^[2]

2. Isothermal Crystallization Kinetics using Differential Scanning Calorimetry (DSC)

This protocol describes the determination of isothermal crystallization kinetics using the Avrami equation.

- Instrumentation: A differential scanning calorimeter (DSC) is used to measure the heat flow associated with the crystallization process.
- Sample Preparation: A small sample (typically 5-10 mg) of the dried polyamide is hermetically sealed in an aluminum DSC pan.
- Experimental Procedure:

- Heat the sample to a temperature well above its melting point (e.g., 265 °C for PA6-based materials) and hold for a specified time (e.g., 5 minutes) to erase any prior thermal history. [\[3\]](#)
- Rapidly cool the sample to the desired isothermal crystallization temperature (T_c).
- Hold the sample at T_c and record the heat flow as a function of time until crystallization is complete (indicated by the return of the heat flow signal to the baseline).
- Repeat steps 1-3 for a range of isothermal crystallization temperatures.
- Data Analysis:
 - The relative crystallinity, $X(t)$, as a function of time, t , is calculated from the area of the exothermic crystallization peak.
 - The Avrami equation is used to analyze the isothermal crystallization kinetics: $X(t) = 1 - \exp(-Kt^n)$ where:
 - n is the Avrami exponent, which provides information about the nucleation mechanism and crystal growth geometry.
 - K is the crystallization rate constant.
 - The crystallization half-time ($t_{1/2}$), the time required to reach 50% relative crystallinity, is also determined.

3. Crystal Structure Analysis using Wide-Angle X-ray Diffraction (WAXD)

This protocol outlines the procedure for determining the crystalline structure and crystallinity of the polyamides.

- Instrumentation: A WAXD diffractometer equipped with a suitable X-ray source (e.g., Cu K α radiation).
- Sample Preparation: A thin film or a powdered sample of the crystallized polyamide is mounted on the sample holder.

- Experimental Procedure:
 - The sample is exposed to the X-ray beam.
 - The diffraction pattern is recorded over a range of 2θ angles (e.g., 10° to 40°).
- Data Analysis:
 - The positions and intensities of the diffraction peaks are used to identify the crystalline phases present (e.g., α -form and γ -form in PA6).
 - The degree of crystallinity can be calculated by separating the diffraction pattern into crystalline peaks and the amorphous halo.^[4]
 - The average crystal size can be estimated from the peak broadening using the Scherrer equation.

Results and Discussion

The incorporation of the BAEA/AA segment into the PA6 backbone has a profound effect on its crystallization behavior. The key findings from a study on this system are summarized below.

Crystal Structure Transformation

WAXD analysis revealed that the introduction of the BAEA/AA segment induces a transformation in the crystal structure of PA6.^{[1][5][6]}

- Neat PA6: Primarily crystallizes in the stable α -form.
- PA6-BAEA/AA Copolyamides: With increasing BAEA/AA content (up to 10 mol%), the crystalline structure transitions to the less stable γ -form.^{[1][5][6]} This is attributed to the disruption of the regular hydrogen bonding network of the PA6 chains by the bulkier comonomer segment.

Isothermal Crystallization Kinetics

The isothermal crystallization kinetics, as analyzed by DSC and the Avrami model, demonstrated that the BAEA/AA segment slows down the crystallization process.

- Crystallization Rate: The copolyamides exhibit a slower crystallization rate compared to neat PA6.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Crystallization Activation Energy (ΔE_a): The copolyamides have a higher crystallization activation energy, indicating that the energy barrier for crystallization is increased.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Avrami Exponent (n): The Avrami exponent for the copolyamides generally ranges from 2 to 4, suggesting a two- to three-dimensional crystal growth mechanism.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the characterization of neat PA6 and its copolyamides with varying BAEA/AA content.

Table 1: Crystalline Parameters from WAXD Analysis

Sample	BAEA/AA Content (mol%)	Dominant Crystalline Form	Average Crystal Size (nm)
Neat PA6	0	α -form	7.96
PA6-5	5	α -form and γ -form	-
PA6-10	10	γ -form	4.87
PA6-15	15	γ -form	-

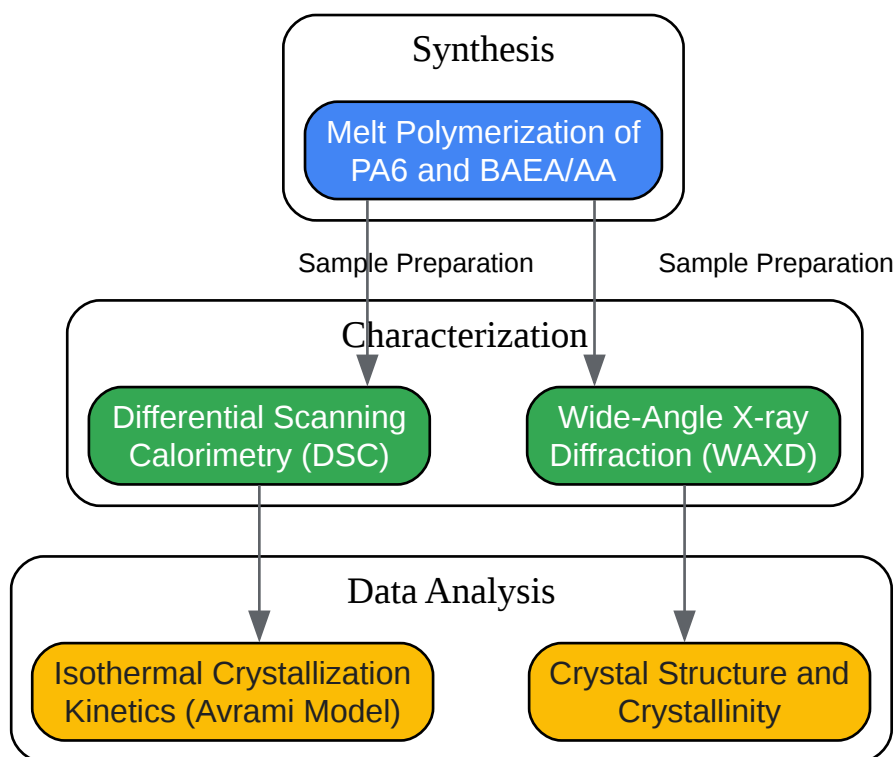
Data extracted from a representative study.[\[5\]](#)

Table 2: Isothermal Crystallization Kinetic Parameters from DSC Analysis (Avrami Model)

Sample	BAEA/AA Content (mol%)	Isothermal Crystallization Temp (°C)	Avrami Exponent (n)	Crystallization Rate Constant (K) (min ⁻ⁿ)	Crystallization Half-time (t _{1/2}) (min)
Neat PA6	0	200	3.27	-	-
202	2.55	-	-	-	-
204	1.43	-	-		
PA6-5	5	155	3.67		
157	2.89	-	-	-	-
159	1.76	-	-		
PA6-10	10	115	2.90		
117	2.34	-	-	-	-
119	1.76	-	-		
PA6-15	15	155	2.57		
157	2.11	-	-	-	-
159	1.68	-	-		

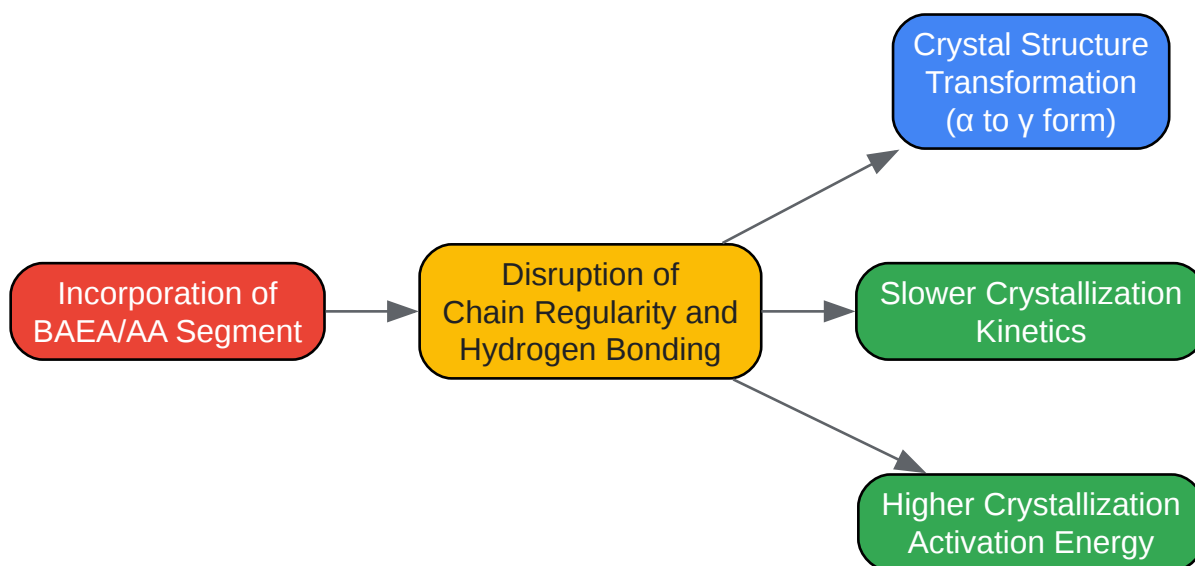
Data extracted from a representative study.[5] Note: Specific values for K and t_{1/2} were not fully tabulated in the source material but the trend of slower crystallization for copolyamides was reported.

Visualizations



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Caption: Experimental workflow for studying polyamide crystallization.



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Caption: Logical relationship of BAEA/AA segment effects.

Conclusion

The incorporation of bis(2-aminoethyl) adipamide/adipic acid (BAEA/AA) segments into the Polyamide 6 backbone serves as an effective method to modify its crystallization behavior. The presence of this comonomer disrupts the polymer chain regularity, leading to a transition from the α to the γ crystalline form, a decrease in the overall crystallization rate, and an increase in the activation energy for crystallization. These findings are critical for the rational design of novel polyamide materials with precisely controlled properties. The detailed protocols provided in this application note offer a standardized approach for researchers to investigate the crystallization kinetics of these and other modified polyamide systems, facilitating further advancements in polymer science and material engineering.

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